molecular formula C10H16O4 B6256499 rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis CAS No. 1212288-54-4

rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis

Cat. No.: B6256499
CAS No.: 1212288-54-4
M. Wt: 200.2
InChI Key:
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Description

Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis is a compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of tert-butyl chloroformate and a cyclobutane derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis is unique due to its combination of a cyclobutane ring and a tert-butoxycarbonyl group. This combination provides distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and in studies of molecular interactions .

Properties

CAS No.

1212288-54-4

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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